molecular formula C6H6BrNOS B2740859 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde CAS No. 2375268-18-9

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde

Cat. No.: B2740859
CAS No.: 2375268-18-9
M. Wt: 220.08
InChI Key: NEHYBPCAFHDADB-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is an organic compound with the molecular formula C6H6BrNOS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 2-position, and an aldehyde group at the 4-position of the thiazole ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with brominating agents. One common method involves the bromination of 2-ethylthiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is unique due to the combination of the bromine atom, ethyl group, and aldehyde group on the thiazole ring. This unique combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-bromo-2-ethyl-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-2-5-8-4(3-9)6(7)10-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHYBPCAFHDADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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